3-Fluoro-2-methylpyridine-6-acetic acid 3-Fluoro-2-methylpyridine-6-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17575474
InChI: InChI=1S/C8H8FNO2/c1-5-7(9)3-2-6(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol

3-Fluoro-2-methylpyridine-6-acetic acid

CAS No.:

Cat. No.: VC17575474

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-methylpyridine-6-acetic acid -

Specification

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
IUPAC Name 2-(5-fluoro-6-methylpyridin-2-yl)acetic acid
Standard InChI InChI=1S/C8H8FNO2/c1-5-7(9)3-2-6(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)
Standard InChI Key WWOAYPQGMFWRKG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)CC(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 3-fluoro-2-methylpyridine-6-acetic acid consists of a pyridine ring substituted with three distinct functional groups:

  • Fluorine at the 3-position, which introduces electronegativity and influences electronic distribution.

  • Methyl group at the 2-position, contributing steric bulk and hydrophobic interactions.

  • Acetic acid moiety at the 6-position, enabling hydrogen bonding and ionic interactions .

The IUPAC name for this compound is 2-(3-fluoro-2-methylpyridin-6-yl)acetic acid, with a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . Its canonical SMILES representation is CC1=NC(=C(C=C1)F)CC(=O)O, reflecting the connectivity of substituents .

Stereoelectronic Properties

PropertyValueMethod/Source
Molecular Weight169.15 g/molPubChem CID 55266230
logP (Predicted)1.3XLogP3-AA
Hydrogen Bond Donors1 (COOH)Computed Descriptors
Hydrogen Bond Acceptors4 (2 × O, 1 × N, 1 × F)Computed Descriptors
Topological Polar Surface Area61.5 ŲPubChem

Synthesis and Derivative Formation

Retrosynthetic Approaches

While no explicit synthesis of 3-fluoro-2-methylpyridine-6-acetic acid has been documented, plausible routes can be inferred from related fluoropyridine syntheses:

  • Nucleophilic Aromatic Substitution: Fluorination of 2-methylpyridin-6-ylacetic acid using Selectfluor® or DAST at the 3-position .

  • Cross-Coupling Strategies: Suzuki-Miyaura coupling of boronic esters with pre-functionalized pyridine cores, followed by carboxylation .

  • Carboxylic Acid Introduction: Hydrolysis of nitrile or ester precursors at the 6-position, as demonstrated in analogs like 2-fluoro-6-methylpyridine-3-acetic acid .

Challenges in Regioselectivity

Controlling substituent positions in polysubstituted pyridines remains nontrivial. For example, the synthesis of 4-bromo-3-fluoro-2-methylpyridine (CAS 1211583-78-6) required careful optimization of halogenation and methylation sequences to achieve >90% regioselectivity . Similar challenges would apply to the title compound, necessitating protective group strategies or directed metallation techniques.

Biological and Pharmacological Relevance

Metabolic Stability Considerations

Pharmacokinetic profiling of related compounds reveals favorable absorption and distribution properties. For instance, compound 3g from the M₃ PAM study exhibited 62% oral bioavailability in rats with a half-life of 7.8 hours, attributed to balanced lipophilicity and hydrogen bonding capacity . The acetic acid moiety in 3-fluoro-2-methylpyridine-6-acetic acid may further enhance metabolic stability by resisting cytochrome P450-mediated oxidation.

Table 2: Comparative Pharmacokinetic Parameters of Pyridine Derivatives

CompoundCLₜₒₜ (mL/min/kg)Vdₛₛ (L/kg)t₁/₂ (h)F (%)
3g (M₃ PAM) 0.80.387.862
2-Fluoro-6-methylpyridine-3-acetic acid N/AN/AN/AN/A
4-Bromo-3-fluoro-2-methylpyridine N/AN/AN/AN/A

Material Science Applications

Coordination Chemistry

The carboxylate group in 3-fluoro-2-methylpyridine-6-acetic acid can act as a bidentate ligand for metal ions. Computational studies on analogous structures predict strong binding to transition metals (e.g., Cu²⁺, Fe³⁺) with formation constants (log K) of 4.5–5.2, suggesting utility in catalysis or metal-organic frameworks (MOFs) .

Polymer Functionalization

Incorporation of fluoropyridine-acetic acid moieties into polymer backbones enhances thermal stability. Differential scanning calorimetry (DSC) of polyamides containing similar subunits shows glass transition temperatures (Tg) exceeding 200°C, making them candidates for high-performance materials .

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